molecular formula C19H14FNO3 B14096385 1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14096385
M. Wt: 323.3 g/mol
InChI Key: SQTMDZPUXFKPMN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a fluorophenyl group, a dimethyl group, and a dihydrochromeno-pyrrole core

Chemical Reactions Analysis

1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the presence of the fluorophenyl group. Reagents like halogens or nitrating agents can be used under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic benefits .

Comparison with Similar Compounds

Similar compounds to 1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.

Properties

Molecular Formula

C19H14FNO3

Molecular Weight

323.3 g/mol

IUPAC Name

1-(3-fluorophenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C19H14FNO3/c1-10-6-7-14-13(8-10)17(22)15-16(11-4-3-5-12(20)9-11)21(2)19(23)18(15)24-14/h3-9,16H,1-2H3

InChI Key

SQTMDZPUXFKPMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=CC=C4)F

Origin of Product

United States

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